molecular formula C12H10ClN B14498912 2-(4-Chlorophenyl)-1-ethenylpyrrole CAS No. 64222-39-5

2-(4-Chlorophenyl)-1-ethenylpyrrole

Katalognummer: B14498912
CAS-Nummer: 64222-39-5
Molekulargewicht: 203.67 g/mol
InChI-Schlüssel: HSGNWAGFWPTTSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-1-ethenylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chlorophenyl group and an ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-ethenylpyrrole typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a base, followed by a Wittig reaction to introduce the ethenyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triphenylphosphine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-1-ethenylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, aldehydes, carboxylic acids, and saturated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-1-ethenylpyrrole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1-ethenylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Bromophenyl)-1-ethenylpyrrole: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Chlorophenyl)-1-ethynylpyrrole: Features an ethynyl group instead of an ethenyl group.

    2-(4-Chlorophenyl)-1-methylpyrrole: Contains a methyl group instead of an ethenyl group.

Uniqueness

2-(4-Chlorophenyl)-1-ethenylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group allows for additional functionalization and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

64222-39-5

Molekularformel

C12H10ClN

Molekulargewicht

203.67 g/mol

IUPAC-Name

2-(4-chlorophenyl)-1-ethenylpyrrole

InChI

InChI=1S/C12H10ClN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h2-9H,1H2

InChI-Schlüssel

HSGNWAGFWPTTSI-UHFFFAOYSA-N

Kanonische SMILES

C=CN1C=CC=C1C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.